N-(3,5-dimethoxyphenyl)-3-methylbenzamide
Description
N-(3,5-Dimethoxyphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked to a 3,5-dimethoxyaniline moiety.
Key structural features include:
- Planar methoxyphenyl amide segment: The torsion angle (C8–N1–C9–O3) in the non-methylated analog is reported as -4.1(4)°, indicating a near-planar conformation .
- Ring inclination: The two aromatic rings (benzamide and dimethoxyphenyl) are inclined at 76.66(13)° in the parent compound, a feature that may adjust slightly with the 3-methyl substitution .
- Intermolecular interactions: Centrosymmetric dimers form via O3···N interactions (2.831 Å), stabilizing the crystal lattice .
Potential applications are inferred from structural analogs, such as antitumor research (for N-(3,5-dimethoxyphenyl)benzamide) and catalytic roles in metal-mediated reactions (for related benzamides with directing groups) .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-4-6-12(7-11)16(18)17-13-8-14(19-2)10-15(9-13)20-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLGTZMTXDINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386951 | |
| Record name | STK208010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-99-7 | |
| Record name | STK208010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-methylbenzamide typically involves the reaction of 3,5-dimethoxyaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Crystal Packing and Intermolecular Interactions: The O3···N interactions in N-(3,5-dimethoxyphenyl)benzamide (2.831 Å) differ from the hydrogen-bonding networks in compounds like PKI-587 (a phosphatidylinositol 3-kinase inhibitor with urea linkages), highlighting how substituents dictate supramolecular assembly .
Herbicidal Use: Diflufenican’s fluorinated substituents underscore how electron-withdrawing groups enhance pesticidal activity, contrasting with the electron-donating methoxy groups in the target compound .
Biological Activity
N-(3,5-dimethoxyphenyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The compound features a benzamide moiety substituted with a 3,5-dimethoxyphenyl group, which is critical for its biological activity.
Immunomodulatory Effects
The compound may also possess immunomodulatory properties. Research has shown that similar phenolic compounds can enhance immune responses by activating pathways such as NF-κB and ISRE. These pathways are crucial for the regulation of immune responses and inflammation . The potential of this compound as an adjuvant in vaccine formulations could be explored based on these findings.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring has been shown to enhance binding affinity to certain biological targets. Removal or alteration of these substituents typically results in a loss of activity .
| Substituent | Effect on Activity |
|---|---|
| 3-Methoxy | Enhances binding affinity |
| 5-Methoxy | Critical for maintaining activity |
| 4-Chloro | Reduces activity when removed |
Case Studies
- Anticancer Activity : A study evaluated a series of benzamide derivatives, including those structurally related to this compound. These derivatives were tested against various cancer cell lines, demonstrating IC50 values indicative of potent cytotoxic effects. For example, one derivative showed an IC50 value of 5.1 μM against gastric cancer cells .
- Immunological Response : Another study explored the use of similar compounds as vaccine adjuvants in murine models. When combined with monophosphoryl lipid A (MPLA), these compounds significantly enhanced antigen-specific immunoglobulin responses compared to controls . This suggests that this compound could also function similarly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
